1-(4-Bromophenoxy)-2-phenoxyethane
Description
1-(4-Bromophenoxy)-2-phenoxyethane (CAS 30752-35-3) is a brominated aromatic ether characterized by an ethane backbone substituted with two phenoxy groups. One phenoxy group carries a bromine atom at the para position, while the other is unsubstituted. This compound belongs to a class of diaryl ethers, which are widely studied for their applications in polymer chemistry, pharmaceuticals, and agrochemical intermediates .
Properties
Molecular Formula |
C14H13BrO2 |
|---|---|
Molecular Weight |
293.15 g/mol |
IUPAC Name |
1-bromo-4-(2-phenoxyethoxy)benzene |
InChI |
InChI=1S/C14H13BrO2/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9H,10-11H2 |
InChI Key |
WRGCTPTVERDQTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 1-(4-Bromophenoxy)-2-phenoxyethane, differing primarily in substituents or backbone modifications:
*Formula inferred from structural interpretation.
Key Observations:
- Electron Effects: The bromine atom in this compound is electron-withdrawing, reducing electron density on the aromatic ring compared to the methoxy group in 1-Bromo-2-(4-methoxyphenoxy)ethane, which is electron-donating. This difference impacts reactivity in electrophilic substitution reactions .
- Steric Hindrance: The bulky bromophenoxy group may hinder crystallization or interaction with biological targets compared to smaller substituents like chloroethoxy .
Physical and Chemical Properties
Limited data on melting points, solubility, and stability are available in the evidence. However, inferences can be made:
- Solubility: The bromophenoxy derivative likely exhibits lower solubility in polar solvents (e.g., water) compared to the methoxy analog due to bromine’s hydrophobicity. Chloroethoxy derivatives may display intermediate solubility .
- Reactivity : Bromine’s lower electronegativity compared to chlorine may result in slower nucleophilic substitution rates. Methoxy groups, however, enhance resonance stabilization, altering degradation pathways .
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